molecular formula C15H20N4O B7581760 N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide

N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide

Cat. No. B7581760
M. Wt: 272.35 g/mol
InChI Key: REIVDVMEJAMLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide, also known as GW 501516, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in recent years due to its performance-enhancing properties, particularly in the field of athletics. Despite its potential benefits, there are concerns regarding its safety and long-term effects. In

Mechanism of Action

N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide exerts its effects by activating PPARδ, which in turn regulates the expression of genes involved in lipid and glucose metabolism. It also increases the expression of genes involved in mitochondrial biogenesis, leading to increased energy production. Furthermore, it has been found to decrease the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide has been shown to increase endurance and improve lipid and glucose metabolism in animal models. It has also been found to have anti-inflammatory and anti-proliferative effects, making it a potential candidate for cancer treatment. However, there are concerns regarding its safety and long-term effects, particularly in humans.

Advantages and Limitations for Lab Experiments

N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide has several advantages for lab experiments, including its ability to activate PPARδ and regulate lipid and glucose metabolism. It also has anti-inflammatory and anti-proliferative effects, making it a potential candidate for cancer treatment. However, there are limitations to its use, particularly in terms of safety and potential long-term effects.

Future Directions

There are several future directions for research on N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide. One area of focus is its potential therapeutic applications, particularly in the treatment of metabolic and cardiovascular diseases. Additionally, further research is needed to determine its safety and long-term effects in humans. Furthermore, there is a need for research on its performance-enhancing properties, particularly in the field of athletics. Overall, N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide has the potential to be a valuable therapeutic agent, but further research is needed to fully understand its effects and limitations.

Synthesis Methods

N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide is synthesized through a multistep process that involves the reaction of 2-cyclohexyl-2-hydroxyethanamine with 4-chloro-3-nitrobenzoic acid, followed by reduction and cyclization. The final product is obtained after purification and isolation.

Scientific Research Applications

N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic and cardiovascular diseases. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), a transcription factor that plays a crucial role in the regulation of lipid and glucose metabolism. Additionally, it has been found to have anti-inflammatory and anti-proliferative effects, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c16-9-10-5-1-3-7-12(10)17-15(20)14-11-6-2-4-8-13(11)18-19-14/h2,4,6,8,10,12H,1,3,5,7,9,16H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIVDVMEJAMLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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